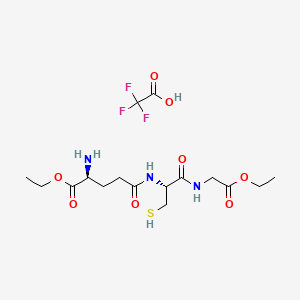
Glutathione diethyl ester (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutathione diethyl ester (TFA) is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is used as a delivery agent for glutathione monoester, facilitating the transport of glutathione into human cells. It plays a crucial role in decreasing oxidative stress and toxicity within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glutathione diethyl ester (TFA) is synthesized from glutathione and an amino acid ethyl ester. The process involves the use of redox reagents and specific reaction conditions to ensure the correct formation of disulfide bonds and minimize aggregation . The typical synthetic route includes:
Redox Reaction: Glutathione reacts with an amino acid ethyl ester in the presence of a redox reagent.
Purification: The product is purified using techniques such as chromatography.
Final Product: The purified compound is then converted to its TFA salt form for stability and ease of use.
Industrial Production Methods
Industrial production of glutathione diethyl ester (TFA) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of glutathione and amino acid ethyl ester are reacted in industrial reactors.
Purification: High-throughput purification methods, such as large-scale chromatography, are employed.
Quality Control: The final product undergoes rigorous quality control to ensure purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
Glutathione diethyl ester (TFA) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: It can be reduced to its thiol form.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Conversion to the thiol form.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Glutathione diethyl ester (TFA) has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and in the synthesis of other compounds.
Biology: Facilitates the transport of glutathione into cells, aiding in studies related to oxidative stress and cellular detoxification.
Medicine: Investigated for its potential in reducing oxidative stress-related diseases and enhancing cellular antioxidant capacity.
Industry: Used in the production of pharmaceuticals and as an additive in various industrial processes.
Mécanisme D'action
Glutathione diethyl ester (TFA) exerts its effects by facilitating the transport of glutathione into cells. Once inside the cell, it is hydrolyzed to release glutathione, which then participates in various cellular processes. The primary molecular targets include:
Reactive Oxygen Species (ROS): Glutathione neutralizes ROS, reducing oxidative stress.
Enzymes: Acts as a cofactor for various antioxidant enzymes, enhancing their activity.
Cellular Pathways: Involved in pathways related to detoxification and cellular defense mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione Ethyl Ester: Similar in structure but differs in the ester group.
Glutathione Monoester: A precursor to glutathione diethyl ester.
Reduced Glutathione: The non-esterified form of glutathione.
Uniqueness
Glutathione diethyl ester (TFA) is unique due to its enhanced ability to transport glutathione into cells compared to other derivatives. This makes it particularly useful in studies and applications where efficient delivery of glutathione is critical .
Propriétés
Formule moléculaire |
C16H26F3N3O8S |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H25N3O6S.C2HF3O2/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2;3-2(4,5)1(6)7/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18);(H,6,7)/t9-,10-;/m0./s1 |
Clé InChI |
USGFUNMVEYPOIY-IYPAPVHQSA-N |
SMILES isomérique |
CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















